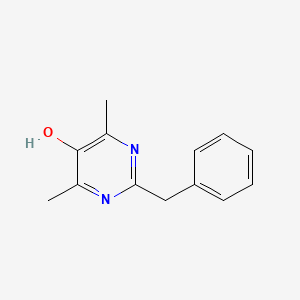

2-Benzyl-4,6-dimethylpyrimidin-5-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

88070-36-4 |

|---|---|

Molecular Formula |

C13H14N2O |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

2-benzyl-4,6-dimethylpyrimidin-5-ol |

InChI |

InChI=1S/C13H14N2O/c1-9-13(16)10(2)15-12(14-9)8-11-6-4-3-5-7-11/h3-7,16H,8H2,1-2H3 |

InChI Key |

SWQZUBTYNADNSW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC(=N1)CC2=CC=CC=C2)C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Pyrimidinols

Strategic Approaches to the Synthesis of Pyrimidine (B1678525) and Pyrimidinol Derivatives

The synthesis of pyrimidine and its derivatives, such as pyrimidinols, is a cornerstone of heterocyclic chemistry. These strategies range from traditional condensation reactions to advanced transition-metal-catalyzed methods, offering diverse routes to these important molecules.

Carbonyl Compound and Amine Condensation Pathways

A foundational and widely utilized method for constructing the pyrimidine ring is the condensation of a 1,3-dicarbonyl compound with an amidine. This approach, often referred to as the Pinner synthesis, is a reliable pathway to substituted pyrimidines and pyrimidinols. mdpi.com The reaction involves the cyclocondensation of the two components, typically under acidic or basic conditions, to form the heterocyclic ring. researchgate.net

For the specific synthesis of a 4,6-dimethylpyrimidinol, a common starting material is a β-keto ester or a 1,3-diketone. mdpi.comgoogle.com For instance, the reaction of acetylacetone (B45752) with an appropriate amidine would yield the corresponding 4,6-dimethylpyrimidine. To obtain the titular compound, 2-Benzyl-4,6-dimethylpyrimidin-5-ol, one would theoretically react a suitable 1,3-dicarbonyl precursor with 2-phenylacetamidine. The initial product is often a pyrimidinium salt, which can then be neutralized to yield the final pyrimidinol. The reaction mechanism initiates with a nucleophilic attack by the amine on a carbonyl carbon, leading to a tetrahedral intermediate that subsequently cyclizes and dehydrates to form the aromatic pyrimidine ring. youtube.com

Table 1: Hypothetical Pinner Synthesis for a Pyrimidinol Derivative

| Reactant 1 | Reactant 2 | Product |

| Acetylacetone | 2-Phenylacetamidine | This compound |

Ultrasound irradiation has been shown to improve the efficiency of modified Pinner reactions, for example, in the synthesis of fully substituted pyrimidines from β-keto esters. mdpi.com

Modern Cross-Coupling Strategies for Pyrimidine Functionalization

For the diversification of the pyrimidine scaffold, modern cross-coupling reactions are indispensable tools. These methods allow for the introduction of various substituents onto a pre-formed pyrimidine ring, which often contains a halogen or another suitable leaving group. nih.gov Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are prominently used to form new carbon-carbon bonds. acs.org

To synthesize this compound using this strategy, one could start with a pyrimidine core bearing a leaving group (e.g., a chlorine atom) at the 2-position, such as 2-chloro-4,6-dimethylpyrimidin-5-ol. A subsequent Suzuki coupling with benzylboronic acid or a Negishi coupling with a benzylzinc reagent could then introduce the benzyl (B1604629) group at the desired position. uni-muenchen.de These reactions offer high functional group tolerance and are fundamental in creating libraries of compounds for structure-activity relationship (SAR) studies. nih.gov

Table 2: Representative Cross-Coupling Reactions for Pyrimidine Functionalization

| Reaction Name | Catalyst (Typical) | Bond Formed |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | C-C |

| Negishi Coupling | Pd(OAc)₂ / SPhos | C-C |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | C-C (alkyne) |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP | C-N |

Transition-Metal Catalysis in Pyrimidine Core Construction

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including pyrimidines. nih.govnih.gov These methods often provide high efficiency, selectivity, and sustainability compared to classical approaches. rsc.org

A novel and efficient method for constructing polysubstituted pyrimidines involves the use of niobium pentachloride (NbCl₅) as a mediator. This strategy facilitates the intermolecular cycloaddition of one alkyne molecule with two nitrile molecules to produce pyrimidine derivatives with high yields and excellent chemo- and regioselectivity. acs.orgacs.org The reaction is believed to proceed through the NbCl₅-assisted formation of an N-benzylidenebenzamidine intermediate, which then undergoes cycloaddition with the alkyne. acs.org This approach represents a significant advancement as one of the first examples of transition-metal-mediated cycloaddition for pyrimidine synthesis. acs.org

Table 3: NbCl₅-Mediated Pyrimidine Synthesis

| Alkyne | Nitrile | Catalyst | Product Type |

| Phenylacetylene | Benzonitrile | NbCl₅ | 2,4,6-Triphenylpyrimidine |

| Terminal/Internal Alkynes | Aryl Nitriles | NbCl₅ | Polysubstituted Pyrimidines |

Ruthenium and nickel complexes have emerged as powerful catalysts for pyrimidine synthesis, particularly through dehydrogenative coupling reactions. nih.gov Ruthenium catalysts, for instance, have been successfully employed in the multicomponent synthesis of highly substituted pyrimidines directly from amidines and a combination of primary and secondary alcohols. rsc.org These reactions proceed via an acceptorless dehydrogenative condensation pathway. acs.org

Similarly, nickel-catalyzed syntheses of pyrimidines from alcohols and amidines have been reported. mdpi.com These processes involve the in-situ oxidation of alcohols to provide the necessary carbonyl component for the condensation reaction. The choice of the nickel catalyst can influence the reaction mechanism, proceeding via either a two-electron hydride transfer or a one-electron hydrogen atom transfer. mdpi.com These methods are attractive due to their use of readily available starting materials and the liberation of only water and hydrogen gas as byproducts. bohrium.com

Table 4: Ruthenium and Nickel Catalysts in Pyrimidine Synthesis

| Catalyst Type | Reaction Type | Starting Materials |

| Ruthenium Complexes | Multicomponent Dehydrogenative Condensation | Amidines, Alcohols |

| Nickel Complexes | Dehydrogenative Coupling | Amidines, Alcohols |

Multicomponent Reactions (MCRs) for Pyrimidinol Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. bohrium.comresearchgate.net This approach offers significant advantages in terms of atom economy, time, and resource efficiency, making it a cornerstone of green chemistry and drug discovery. researchgate.net

For pyrimidine synthesis, MCRs can involve the combination of amidines with alcohols or carbonyl compounds. mdpi.comorganic-chemistry.org A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from an amidine and up to three different alcohols. bohrium.comorganic-chemistry.org This process proceeds through a sequence of condensation and dehydrogenation steps, yielding highly and unsymmetrically substituted pyrimidines. bohrium.com Another approach involves a three-component annulation of amidines, ketones, and a one-carbon source like N,N-dimethylaminoethanol. organic-chemistry.org These MCRs provide rapid access to a diverse range of pyrimidine derivatives, which is highly valuable for screening purposes. mdpi.com

Synthesis from Diverse Precursors (e.g., 1,2,3-Triazines)

The construction of the pyrimidine ring can be achieved through various synthetic routes, often involving the condensation of a three-carbon dielectrophile with an N-C-N dinucleophile. nih.gov While classical methods are well-established, the exploration of alternative precursors continues to be an active area of research. One such avenue is the transformation of other heterocyclic systems into the pyrimidine core.

The hypothetical synthesis of this compound from a 1,2,3-triazine (B1214393) precursor would likely involve a carefully designed triazine substrate that, upon reaction, could fragment and reassemble with a three-carbon unit to form the desired pyrimidinol. This approach, while not yet exemplified for this specific compound, represents a potential area for future synthetic exploration.

Green Chemistry Principles in Pyrimidinol Synthesis

The integration of green chemistry principles into synthetic methodologies is crucial for developing environmentally sustainable processes. This subsection discusses the application of such principles to the synthesis of pyrimidinols.

Modern organic synthesis increasingly focuses on the use of sustainable catalysts to minimize environmental impact. In the context of pyrimidine synthesis, several innovative catalytic systems have been developed.

Metal-Free Catalysis: Transition-metal-free catalysis offers an attractive alternative to traditional metal-catalyzed reactions, avoiding issues of metal toxicity and cost. rsc.orgnih.gov For instance, L-proline, an inexpensive and readily available amino acid, has been successfully employed as a homogeneous catalyst for the synthesis of fused pyrimidines in water. nih.gov This approach provides a mild and metal-free protocol for constructing pyrimidine rings. nih.gov Another example involves the use of NaIO₄ as a catalyst in the synthesis of pyrimidines from aromatic ketones, aldehydes, and ammonium (B1175870) salts, generating only water as a byproduct. rsc.org

Heterogeneous Catalysis: Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for reusability. nih.govrsc.org Magnetic nanoparticles have emerged as effective heterogeneous catalysts in pyrimidine synthesis. nih.gov For example, Fe₃O₄@nano-cellulose/Sb(V) has been used as a bio-based magnetic nanocatalyst for the three-component coupling reaction to form pyrimido[4,5-b]quinolones and indenopyrido[2,3-d]pyrimidines under solvent-free conditions. sharif.edu This catalyst can be easily recovered using an external magnet and reused multiple times without significant loss of activity. sharif.edu

Reusable Catalysts: The development of reusable catalysts is a key aspect of green chemistry. Ionic liquids, such as L-proline nitrate (B79036), have been shown to act as efficient and reusable catalysts for the synthesis of pyrimidine derivatives. japsonline.comjapsonline.com Similarly, the aforementioned magnetic nanoparticle catalysts demonstrate high reusability, making them economically and environmentally viable options. nih.govsharif.edu

The following table summarizes various sustainable catalytic systems used in pyrimidine synthesis.

| Catalyst Type | Example Catalyst | Reaction Type | Key Advantages |

| Metal-Free | L-proline | Fused pyrimidine synthesis | Mild conditions, water as solvent, environmentally friendly. nih.gov |

| Metal-Free | NaIO₄ | Pyrimidine synthesis from ketones, aldehydes, and ammonium salts | Transition-metal-free, water as the only byproduct. rsc.org |

| Heterogeneous | Fe₃O₄@nano-cellulose/Sb(V) | Pyrimido[4,5-b]quinolone synthesis | Solvent-free conditions, easy separation, reusable. sharif.edu |

| Reusable | L-proline nitrate (Ionic Liquid) | Dihydropyrimidinone synthesis | Efficient, reusable for several cycles. japsonline.comjapsonline.com |

Energy-efficient technologies like microwave and ultrasound irradiation have revolutionized organic synthesis by significantly reducing reaction times and improving yields.

Microwave-Assisted Synthesis: Microwave irradiation has been widely adopted for the synthesis of pyrimidine derivatives, offering advantages such as shorter reaction times, higher yields, and cleaner product formation. rsisinternational.orgnih.govnih.govnih.govrsc.orgresearchgate.net This technique has been successfully applied to the synthesis of various pyrimidine-containing scaffolds, including pyrazolo[1,5-a]pyrimidinones and 1,2,4-triazolo[1,5-a]pyrimidines. rsisinternational.orgnih.gov For example, the one-pot microwave-assisted synthesis of substituted pyrazolo[1,5-a]pyrimidinones was achieved in significantly shorter times and with better yields compared to conventional heating methods. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, which utilizes ultrasonic irradiation, provides another energy-efficient route for pyrimidine synthesis. nih.govnih.govresearchgate.netbeilstein-archives.orgnih.gov Ultrasound-assisted methods have been employed for the one-pot, multicomponent synthesis of highly functionalized pyrimidine derivatives in excellent yields at room temperature. nih.gov The mechanism behind sonochemistry involves acoustic cavitation, which can enhance reaction rates and yields. beilstein-archives.org A comparison between conventional and ultrasound-assisted synthesis of pyrimidine derivatives demonstrated a sharp reduction in reaction times and a general increase in product yields with the latter. beilstein-archives.org

The table below compares conventional and energy-efficient methods for pyrimidine synthesis.

| Technology | Reaction | Conventional Method | Energy-Efficient Method |

| Microwave | Pyrazolo[1,5-a]pyrimidinone Synthesis | Reflux for 2 hours, complex mixture | 150°C for 2 hours, 52% yield |

| Ultrasound | Pyrimidine Derivative Synthesis | 8-12 hours per step | 6-30 minutes per step, high overall yield |

The choice of solvent is a critical factor in green chemistry. The use of environmentally benign media or solvent-free conditions can significantly reduce the environmental footprint of a synthetic process.

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and can lead to simpler work-up procedures. Solvent-free conditions have been successfully applied to the synthesis of pyrimidine derivatives, often in conjunction with catalysts like magnetic nanoparticles or under microwave irradiation. sharif.edugrowingscience.comresearchgate.netresearchgate.net

Ionic Liquids: Ionic liquids are salts with low melting points that can serve as both solvents and catalysts. japsonline.comjapsonline.comrsc.org Their non-volatile nature and ability to dissolve a wide range of organic and inorganic compounds make them attractive green reaction media. japsonline.com For instance, the synthesis of pyrazole-linked triazolo-pyrimidine hybrids has been achieved in a recyclable ionic liquid (triethylammonium acetate) under microwave irradiation. nih.gov

Water: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. L-proline-catalyzed synthesis of fused pyrimidines has been effectively carried out in water, providing a mild and metal-free protocol. nih.gov The use of deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, also presents a greener alternative to traditional organic solvents. researchgate.net

The following table highlights different environmentally benign reaction media for pyrimidine synthesis.

| Reaction Medium | Reaction Type | Advantages |

| Solvent-Free | Pyrimidine derivative synthesis | Reduced waste, simplified work-up. sharif.eduresearchgate.net |

| Ionic Liquids | Pyrazole-linked triazolo-pyrimidine synthesis | Recyclable, can act as both solvent and catalyst. japsonline.comnih.gov |

| Water | Fused pyrimidine synthesis | Abundant, non-toxic, non-flammable. nih.gov |

| Deep Eutectic Solvents | Pyrano[2,3-d]pyrimidine synthesis | Biodegradable, low cost, easy to prepare. researchgate.net |

Chemical Transformations and Skeletal Editing of Pyrimidinol Systems

Beyond the initial synthesis, the ability to modify the pyrimidine core is essential for creating structural diversity and fine-tuning molecular properties. This subsection explores advanced strategies for the chemical transformation of pyrimidinol systems.

Skeletal editing, which involves the direct modification of a molecule's core framework, has emerged as a powerful tool in medicinal and materials chemistry. researchgate.netnih.govnih.govescholarship.org For pyrimidines, this can involve ring-opening followed by re-construction to either diversify the pyrimidine scaffold or transform it into a different heterocyclic system.

One notable strategy involves the reaction of pyrimidines with triflic anhydride (B1165640) (Tf₂O) and a nucleophile, such as an aniline, which leads to a ring-opening, ring-closing process to form a pyrimidinium salt. nih.gov This intermediate can then be further manipulated. For example, treatment with a base can excise the C2 carbon, leading to an iminoenamine intermediate which can be recyclized with various partners to form new pyrimidines or other heterocycles like 1,2-oxazoles. nih.gov This deconstruction-reconstruction approach allows for the diversification of the pyrimidine core in complex molecules. nih.gov

Another example of skeletal editing is the conversion of pyrimidines into pyrazoles. nih.govnih.govescholarship.orgh1.co This transformation can be achieved by a room-temperature triflylation of the pyrimidine core, followed by a hydrazine-mediated skeletal remodeling, resulting in a formal one-carbon deletion. nih.gov This method is tolerant of a wide range of functional groups and allows for the regioselective introduction of N-substitution on the resulting pyrazole (B372694). nih.gov

The addition-of-nucleophile, ring-opening, and ring-closure (ANRORC) mechanism is another well-documented pathway for pyrimidine ring transformation. nih.gov For example, the reaction of 2-chloro-4-phenylpyrimidine (B78434) with potassium amide in liquid ammonia (B1221849) proceeds via an ANRORC mechanism to replace the chlorine atom with an amino group. nih.gov

These advanced strategies for skeletal editing and ring transformation provide powerful tools for the late-stage diversification of pyrimidine-containing molecules, enabling the exploration of novel chemical space that would be difficult to access through traditional synthetic methods. nih.govescholarship.org

Regioselective Functionalization and Derivatization Approaches

The ability to selectively introduce functional groups at specific positions on the pyrimidine ring is crucial for tailoring the properties of these molecules. Various methods have been developed to achieve regioselectivity in the functionalization and derivatization of pyrimidinols and related pyrimidine systems.

One powerful strategy involves selective magnesiation using TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). This method allows for the regio- and chemoselective functionalization of pyrimidine derivatives by introducing a magnesium-metal bond at a specific position, which can then be trapped with various electrophiles to yield highly functionalized products in good to excellent yields. nih.govresearchgate.net This approach has been successfully applied to the synthesis of complex molecules with potential biological activities. nih.govresearchgate.net

Another key aspect of derivatization is the modification of existing functional groups. For instance, the hydroxyl group of pyrimidinols can be tosylated, which then allows for further functionalization through cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.net This two-step process, often enhanced by ultrasound irradiation, provides an alternative route to obtaining 4-arylpyrimidines. researchgate.net Derivatization is a broad and essential technique in analytical chemistry for improving the detectability and chromatographic properties of target compounds. mdpi.comnih.gov In the context of pyrimidinols, derivatization can be used to introduce specific functionalities that enable further synthetic transformations or modulate biological activity. libretexts.org

The regioselectivity of reactions is often influenced by the electronic and steric properties of the substituents already present on the pyrimidine ring. For example, in the synthesis of fused pyrazolo[1,5-a]pyrimidines, the reaction of 5-amino-1H-pyrazoles with β-dicarbonyl compounds can be highly regioselective. researchgate.net The use of β-enaminone derivatives under microwave irradiation has proven to be an efficient method for producing 2,7-disubstituted products with high yields. researchgate.net The regioselectivity in these reactions can be controlled by the choice of leaving group, which directs the initial condensation step. researchgate.netmdpi.com Similarly, the C-H thio- and selenocyanation of pyrazolo[1,5-a]pyrimidines can be achieved with excellent regioselectivity under optimized conditions. d-nb.info

Mechanistic Investigations of Pyrimidine and Pyrimidinol Transformations (e.g., Dimroth Rearrangement)

The Dimroth rearrangement is a well-known isomerization reaction in heterocyclic chemistry, particularly for pyrimidine derivatives, where an endocyclic and an exocyclic nitrogen atom exchange positions. nih.govwikipedia.org This rearrangement typically proceeds through a ring-opening and ring-closure mechanism and can be catalyzed by acids or bases, or accelerated by heat. nih.govbenthamscience.com The accepted mechanism often involves the protonation of a ring nitrogen, followed by nucleophilic attack (often by water or another nucleophile), leading to the opening of the pyrimidine ring. nih.govwikipedia.org Subsequent tautomerization and ring closure lead to the rearranged product. nih.gov

However, recent studies using density functional theory (DFT) calculations have suggested that what is often termed a "Dimroth rearrangement" may, in some cases, proceed through alternative mechanistic pathways. acs.org For certain substrates, nih.govresearchgate.net-sigmatropic shifts or aza-Cope rearrangements can have significantly lower activation barriers than the traditional Dimroth mechanism. acs.org The preferred pathway can be influenced by factors such as the presence of acid, which can lower the activation energy for the true Dimroth rearrangement. acs.org

The propensity for aza-heterocycles to undergo the Dimroth rearrangement is influenced by several factors. A decrease in the π-electron density of the six-membered ring generally increases the rate of the rearrangement. nih.gov The presence of certain substituents can also facilitate this transformation. benthamscience.com For instance, in fused 1,2,4-triazolo[4,3-c]pyrimidines, the presence of aliphatic substituents at specific positions can facilitate the rearrangement to the more thermodynamically stable 1,2,4-triazolo[1,5-c]pyrimidine isomers. benthamscience.com

Beyond the Dimroth rearrangement, other transformations of the pyrimidine ring are also of mechanistic interest. For example, the reaction of pyrimidines with strong nucleophiles like the amide ion can lead to ring transformations, yielding different heterocyclic systems. wur.nl The initial attack of the nucleophile often occurs at position 6, leading to a ring-opened intermediate that can then recyclize to form a new ring system. wur.nl Quaternization of a nitrogen atom in the pyrimidine ring can enhance its reactivity towards nucleophiles, allowing for ring contractions to occur under milder conditions. wur.nl

Synthetic Routes and Challenges Specifically Relevant to this compound

The synthesis of polysubstituted pyrimidines like this compound presents specific challenges related to precursor selection and the optimization of reaction conditions to achieve the desired substitution pattern selectively.

Precursor Identification and Elaboration for Complex Pyrimidinols

The construction of the pyrimidine core typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a nitrogen-containing species like an amidine or urea. For this compound, a key precursor would be a β-diketone bearing the two methyl groups, namely acetylacetone (2,4-pentanedione). The benzyl group at the 2-position would originate from a suitable benzamidine (B55565) derivative.

The elaboration of more complex pyrimidinols often requires the use of specialized precursors. For instance, the synthesis of polysubstituted pyrimidin-2-ones has been achieved through a palladium-catalyzed [2+2+2] cycloaddition of alkyne-tethered malononitriles and isocyanates. acs.org This method offers a modular and atom-economical approach to access diversely substituted pyrimidines. acs.org Similarly, the synthesis of fused pyrimidine derivatives can be achieved using precursors like 4-amino nicotino nitrile, which can undergo cycloaddition reactions with various reagents to build the pyrimidine ring. sciencescholar.us

The synthesis of fluorine-containing pyrimidines often utilizes a cascade C-F bond cleavage protocol, highlighting the need for specifically designed fluorinated precursors. nih.gov For pyrimidinols with specific functionalities, the precursors must be chosen accordingly. For example, the synthesis of pyrimidinols with potential antioxidant properties might involve precursors that can be readily functionalized with groups known to enhance radical-trapping activity. researchgate.net

Optimization of Reaction Conditions for Selective Synthesis

Achieving a high yield and selectivity in the synthesis of a specific polysubstituted pyrimidine like this compound requires careful optimization of the reaction conditions. Key parameters that are often varied include the choice of catalyst, solvent, temperature, and reaction time.

For multicomponent reactions leading to pyrimidine derivatives, the catalyst plays a crucial role. Lewis acids are often employed to promote the reaction. researchgate.net The use of environmentally benign catalysts and solvents is also a growing area of interest. researchgate.net For example, the use of alum [KAl(SO4)2·12H2O] as a catalyst in a green solvent like polyethylene (B3416737) glycol has been shown to be effective. researchgate.net Microwave irradiation can also be used to accelerate these reactions. sciencescholar.usresearchgate.net

The optimization process often involves a systematic study of different parameters. This can be seen in the synthesis of various heterocyclic compounds where different catalysts, solvents, and temperatures are screened to find the optimal conditions that provide the highest yield in the shortest reaction time. researchgate.netresearchgate.netscielo.br For instance, in one study, it was found that a 10 mole % of catalyst at 100°C gave a 97% yield, and any deviation in temperature led to a decrease in the product yield. researchgate.net

The challenges in the selective synthesis of polysubstituted pyrimidines also include controlling the regioselectivity of the reaction. As discussed earlier, the inherent electronic properties of the precursors and the reaction conditions can influence where substituents are placed on the pyrimidine ring. In the case of this compound, the reaction conditions must favor the formation of the desired isomer over other potential products.

Below is a table summarizing various synthetic conditions that can be optimized for pyrimidine synthesis:

| Parameter | Options | Rationale |

| Catalyst | Lewis acids (e.g., AlCl₃, ZnCl₂), Brønsted acids (e.g., HCl, H₂SO₄), Green catalysts (e.g., Alum) | To activate the carbonyl groups and facilitate condensation. |

| Solvent | Protic (e.g., Ethanol, Acetic Acid), Aprotic (e.g., Toluene, DMF), Green solvents (e.g., PEG) | To dissolve reactants and influence reaction rates and equilibria. |

| Temperature | Room temperature to reflux | To provide sufficient energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | Minutes to hours | To ensure the reaction goes to completion without significant side product formation. |

| Energy Source | Conventional heating, Microwave irradiation, Ultrasound | To accelerate the reaction and potentially improve yields and selectivity. |

Computational and Theoretical Chemistry of Pyrimidinols, with Emphasis on 2 Benzyl 4,6 Dimethylpyrimidin 5 Ol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems. These methods, rooted in quantum mechanics, allow for the detailed exploration of electronic structure, reactivity, and energetic properties of molecules like 2-Benzyl-4,6-dimethylpyrimidin-5-ol.

Electronic Structure Characterization (e.g., Molecular Orbitals, Electron Density)

The electronic structure of a molecule dictates its chemical behavior. For pyrimidinol derivatives, quantum chemical calculations, such as those employing Density Functional Theory (DFT), are used to characterize the distribution of electrons and the nature of molecular orbitals. nih.gov

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. nih.gov For instance, calculations on related pyrimidine (B1678525) compounds have shown that the energies of these frontier orbitals indicate the occurrence of charge transfer within the molecule. nih.gov

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. |

| Electron Density | The spatial distribution of electrons in a molecule. | Identifies nucleophilic and electrophilic centers. |

Prediction of Acidities (pKa values) and Proton Transfer Equilibria

The acidity of pyrimidinols, represented by their pKa values, is a critical parameter that governs their behavior in different pH environments. Quantum chemical calculations offer a powerful tool for predicting these values. nih.gov By employing methods like DFT with a suitable solvent model, it is possible to calculate the energy difference between a pyrimidinol and its conjugate base in solution. This energy difference can then be correlated with experimental pKa values through quantitative structure-activity relationship (QSAR) models. nih.govresearchgate.net

For pyrimidines and related compounds, excellent correlations have been achieved for both the cation-to-neutral and neutral-to-anion dissociations using the energy difference in aqueous solution as a descriptor. nih.gov This approach allows for the estimation of pKa values for compounds where experimental data is unavailable. researchgate.net

Proton transfer is a fundamental process in many chemical and biological reactions involving pyrimidinols. Theoretical studies can elucidate the mechanisms of both intramolecular and intermolecular proton transfer. For example, in 2-(2'-hydroxyphenyl)pyrimidines, an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to a nitrogen atom of the pyrimidine ring has been observed. nih.govnih.gov Computational models can rationalize these processes and predict how structural modifications will affect the proton transfer dynamics. nih.gov

Conformational Analysis and Tautomeric Interconversions

The three-dimensional structure and the existence of different tautomeric forms are crucial for the biological activity of pyrimidinols. Conformational analysis through computational methods helps to identify the most stable arrangements of the molecule. For molecules with flexible side chains, like the benzyl (B1604629) group in this compound, this analysis can reveal the preferred spatial orientations. Studies on similar compounds, such as 5-benzylimidazolidin-4-one derivatives, have shown that multiple low-energy conformations can exist, and the benzyl group may be relatively free to rotate at ambient temperatures. ethz.ch

Tautomerism, the interconversion of structural isomers through proton migration, is a key feature of hydroxypyrimidines. For instance, 4-hydroxypyrimidine (B43898) can exist in equilibrium with its keto tautomer, 4-pyrimidone. chemicalbook.com Theoretical calculations can predict the relative stabilities of these tautomers and the energy barriers for their interconversion. chemicalbook.com In the gas phase, the keto form is often more stable, and the presence of a solvent like water can influence the equilibrium. chemicalbook.com Understanding the tautomeric preferences of this compound is essential for predicting its interactions with biological targets.

Elucidation of Homolytic Reactivity and Radical Scavenging Mechanisms

Pyrimidinols can act as antioxidants by scavenging free radicals. Quantum chemical calculations are instrumental in understanding the mechanisms of this activity. The primary mechanism often involves the donation of a hydrogen atom from the hydroxyl group to a radical species. The ease of this process is related to the O-H bond dissociation enthalpy (BDE).

Studies on 5-pyrimidinols have shown that their O-H BDEs are, on average, about 2.5 kcal/mol higher than those of equivalently substituted phenols. nih.govcapes.gov.br Despite this, 5-pyrimidinols can react with peroxyl radicals as quickly as phenols, and their reactivity towards alkyl radicals is even greater. nih.gov This enhanced reactivity is attributed to polar effects in the transition state of the hydrogen atom transfer reaction. nih.gov

Theoretical calculations can model these reactions and provide insights into the transition state structures and activation energies. mdpi.com The main mechanisms for radical scavenging by phenolic compounds are hydrogen atom transfer (HAT), sequential proton loss electron transfer (SPLET), and single electron transfer followed by proton transfer (SET-PT). mdpi.com Computational studies can determine the thermodynamically and kinetically favored pathway in different environments. mdpi.com For this compound, these calculations can predict its potential as a radical scavenger and elucidate the underlying chemical processes.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques extend the insights from quantum chemistry to larger systems and longer timescales, enabling the study of interactions between pyrimidinols and biological macromolecules.

Pharmacophore Model Development for Pyrimidinol Bioactivity

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. numberanalytics.com A pharmacophore model can be developed based on the structures of known active ligands or the structure of the biological target. dovepress.com

For pyrimidinol derivatives, pharmacophore models can be constructed to understand the key features responsible for their interaction with a particular receptor or enzyme. researchgate.net These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. numberanalytics.com

Once a pharmacophore model is established, it can be used for virtual screening of large compound libraries to identify new molecules that fit the model and are therefore likely to be active. dovepress.com It can also guide the optimization of lead compounds by suggesting structural modifications that would enhance their fit to the pharmacophore and, consequently, their biological activity. Molecular docking studies, which predict the binding orientation of a ligand within a protein's active site, are often used in conjunction with pharmacophore modeling to refine the understanding of ligand-receptor interactions. nih.govremedypublications.comresearchgate.netmdpi.com For this compound, developing a pharmacophore model for a specific biological target would be a critical step in exploring its therapeutic potential.

| Feature | Description |

| Hydrogen Bond Acceptor | An atom or group that can accept a hydrogen bond. |

| Hydrogen Bond Donor | A group that can donate a hydrogen atom to a hydrogen bond. |

| Hydrophobic Region | A nonpolar region of the molecule. |

| Aromatic Ring | A planar, cyclic, conjugated ring system. |

| Positive/Negative Ionizable | A group that can carry a formal positive or negative charge. |

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Studies

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are instrumental in correlating the biological activity of a series of compounds with their 3D physicochemical properties. For pyrimidinol derivatives, these studies typically involve aligning a set of molecules and calculating steric and electrostatic fields to generate a predictive model. While specific 3D-QSAR models for this compound are not extensively documented in publicly available literature, the methodology would involve the generation of a dataset of analogous pyrimidinol compounds with known biological activities.

The process would entail:

Conformational Analysis: Determining the low-energy conformation of this compound and its analogs.

Molecular Alignment: Superimposing the structures based on a common scaffold.

Field Calculation: Using probes to compute steric and electrostatic potential fields around the aligned molecules.

Statistical Analysis: Employing methods like Partial Least Squares (PLS) to correlate the variations in these fields with changes in biological activity.

The resulting contour maps from such a study would highlight regions where steric bulk or specific electrostatic interactions are favorable or unfavorable for activity, thereby guiding the design of more potent derivatives.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, this method can elucidate potential binding modes within the active site of a relevant biological target, such as a kinase or other enzymes where pyrimidine scaffolds are known to be active.

A typical molecular docking workflow for this compound would involve:

Preparation of the Ligand: Generating a 3D structure of this compound and optimizing its geometry.

Preparation of the Receptor: Obtaining the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

Docking Simulation: Using a docking algorithm to explore the conformational space of the ligand within the receptor's binding site and scoring the resulting poses based on a scoring function that estimates the binding affinity.

The output would be a series of predicted binding poses, ranked by their docking scores. Analysis of the best-ranked pose would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between this compound and the amino acid residues of the target. For instance, the hydroxyl group of the pyrimidinol ring and the nitrogen atoms could act as hydrogen bond donors or acceptors, while the benzyl and dimethyl groups could engage in hydrophobic interactions.

Molecular Dynamics Simulations for Dynamic Binding and Conformational Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic representation of the biological environment than static docking poses. An MD simulation of this compound bound to a target protein would allow for the assessment of the stability of the binding pose and the conformational changes in both the ligand and the protein.

The key steps in an MD simulation study are:

System Setup: The docked complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Minimization and Equilibration: The system is energy-minimized to remove steric clashes and then gradually heated and equilibrated to the desired temperature and pressure.

Production Run: A long-duration simulation is run to generate a trajectory of atomic positions over time.

Analysis of the MD trajectory can provide valuable information, including the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the persistence of key intermolecular interactions, such as hydrogen bonds, throughout the simulation.

Mechanistic Insights via Computational Approaches

Computational chemistry is also pivotal in understanding the chemical reactivity and reaction mechanisms of compounds like this compound.

Elucidation of Reaction Pathways and Transition States

The synthesis of pyrimidinol derivatives can proceed through various reaction pathways. Computational methods, particularly Density Functional Theory (DFT), can be employed to elucidate the detailed mechanism of formation for this compound. This involves mapping the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products.

By calculating the energies of these species, the activation energy for each step can be determined, allowing for the identification of the rate-determining step of the reaction. The geometry of the transition states provides a snapshot of the bond-breaking and bond-forming processes.

Computational Study of Steric and Electronic Effects on Reactivity

The reactivity of this compound is governed by the interplay of steric and electronic effects of its substituent groups. Computational analysis can quantify these effects.

Electronic Effects: The electron-donating or electron-withdrawing nature of the benzyl, dimethyl, and hydroxyl groups influences the electron density distribution in the pyrimidine ring. Molecular orbital calculations, such as the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can predict the sites most susceptible to electrophilic or nucleophilic attack. The energy gap between HOMO and LUMO is also an indicator of the molecule's chemical reactivity.

Steric Effects: The size and spatial arrangement of the benzyl and dimethyl groups can hinder the approach of reactants to certain positions on the pyrimidine ring. Computational methods can calculate steric parameters and visualize the steric hindrance around the molecule, providing a rationale for observed regioselectivity in its reactions.

A detailed computational study would provide quantitative data on how these steric and electronic factors influence the kinetic and thermodynamic aspects of reactions involving this compound.

Structure Activity Relationship Sar and Ligand Design Principles for Pyrimidinol Derivatives

General Principles of SAR in Pyrimidine (B1678525) Scaffolds

The type and placement of substituents on the pyrimidine core are critical determinants of its biological effects. nih.gov The introduction of different functional groups can alter a compound's steric, electronic, and hydrophobic properties, thereby modulating its binding affinity to biological targets.

For instance, the presence of electron-releasing groups on the pyrimidine ring has been shown to increase anti-inflammatory activity. rsc.org Conversely, the nature of substituents can also dictate selectivity. In a series of 2,4-disubstituted pyrimidines, cholinesterase inhibition was found to be sensitive to the steric and electronic characteristics of the groups at both the C-2 and C-4 positions. nih.gov

The substitution pattern also plays a crucial role. A study on N-benzyl-2-phenylpyrimidin-4-amine derivatives revealed that introducing a methyl group at the 5-position of the pyrimidine ring enhanced potency, whereas moving the same group to the 6-position resulted in a decrease in activity. acs.org This highlights the positional sensitivity of substituent effects.

Modifications to the core pyrimidine scaffold itself can lead to significant changes in bioactivity. The fusion of the pyrimidine ring with other cyclic systems, creating structures like pyrido[2,3-d]pyrimidines or pyrazolo[3,4-d]pyrimidines, has been a successful strategy in developing potent inhibitors for various therapeutic targets, including protein kinases. researchgate.net These fused systems can provide a rigid framework that orients substituents in a specific and favorable manner for target interaction.

Furthermore, the introduction of conformational flexibility or rigidity through scaffold design is a key principle. While a rigid scaffold can pre-organize substituents for optimal binding, a more flexible molecule may be able to adapt its conformation to fit into a binding site. frontiersin.orgnih.gov The choice between a rigid and flexible scaffold depends on the specific biological target and the desired mode of action.

SAR Studies Applied to 2-Benzyl-4,6-dimethylpyrimidin-5-ol and its Analogs

Drawing upon the general principles of pyrimidine SAR, we can infer the potential structure-activity landscape for this compound and its hypothetical analogs. This involves a systematic consideration of each of its key structural features.

The benzyl (B1604629) group at the 2-position of the pyrimidine ring is a significant feature that can be systematically modified to probe its influence on activity. The phenyl ring of the benzyl group provides a platform for introducing various substituents.

For example, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, substitution on the benzyl ring was well-tolerated, with potencies approaching the micromolar range for analogs with 4-pyridine and 3-pyridine groups. acs.org This suggests that the electronic nature and hydrogen bonding capacity of the benzyl ring substituent can be fine-tuned to optimize interactions with a target.

| Modification of Benzyl Moiety | Predicted Effect on Activity | Rationale |

| Introduction of electron-donating groups (e.g., -OCH3, -CH3) | May enhance activity | Could increase electron density of the phenyl ring, potentially improving pi-pi stacking interactions with the target. |

| Introduction of electron-withdrawing groups (e.g., -Cl, -NO2) | May increase or decrease activity | Can alter the electronic properties and may introduce new interactions (e.g., halogen bonding), but could also lead to unfavorable interactions. |

| Positional Isomers of Substituents (ortho, meta, para) | Activity is likely to vary | The position of the substituent will alter the steric and electronic profile, influencing how the benzyl group fits into a binding pocket. |

| Replacement of the Phenyl Ring with other Aromatic or Heteroaromatic Rings | Could lead to significant changes in activity and selectivity | Different ring systems will have distinct electronic distributions and hydrogen bonding capabilities, potentially leading to novel interactions with the target. |

Hydroxyl Group at C5: The 5-hydroxyl group is a key feature of the "pyrimidinol" classification. This group can act as both a hydrogen bond donor and acceptor, which is a critical feature for interaction with many biological targets. The acidity of this hydroxyl group can be influenced by the other substituents on the ring. The presence of a hydroxyl group has been shown to be important for the activity of some pyrimidine derivatives. rsc.org

| Substitution on Pyrimidinol Ring | Predicted Effect on Activity | Rationale |

| Replacement of Methyl Groups with larger alkyl groups | Likely to decrease activity | Increased steric hindrance may prevent optimal binding to the target. |

| Replacement of Methyl Groups with smaller groups (e.g., -H) | May increase or decrease activity | Would reduce steric bulk, which could be beneficial or detrimental depending on the target's binding site topology. |

| Modification of the 5-Hydroxyl Group (e.g., O-methylation, esterification) | Likely to significantly alter activity | Would remove the hydrogen bond donating ability and alter the electronic properties of the ring, likely leading to a loss or change in activity. |

| Shifting the position of the Hydroxyl Group | Would create a different class of compound with potentially different activity | The position of the hydroxyl group is critical for the electronic distribution and hydrogen bonding potential of the pyrimidine ring. |

The conformational flexibility of this compound arises primarily from the rotation around the single bond connecting the benzyl group to the pyrimidine ring. This rotation allows the phenyl ring to adopt various orientations relative to the pyrimidine core. This flexibility can be advantageous, allowing the molecule to adapt its shape to fit a binding site. frontiersin.orgnih.gov

However, in some cases, restricting conformational flexibility by incorporating the benzyl group into a more rigid cyclic system can lead to an increase in potency and selectivity. This is because a more rigid molecule has a lower entropic penalty upon binding to its target. Conformational studies on related pyrimidine nucleosides have shown that substituents can influence the preferred conformation of the molecule. nih.govtandfonline.com For this compound, the interplay between the benzyl group and the methyl groups at positions 4 and 6 will likely influence the preferred rotational conformation.

Ligand Design Strategies Based on Pyrimidinol Scaffolds

The design of novel ligands based on the pyrimidinol scaffold is a key area of focus in medicinal chemistry. These strategies aim to optimize the therapeutic potential of these compounds by enhancing their efficacy, selectivity, and pharmacokinetic properties. This section explores various approaches, from modifying existing structures to creating entirely new ones.

Scaffold Hopping and Bioisosteric Replacement for Pyrimidine Analogues

Scaffold hopping and bioisosteric replacement are powerful techniques in drug discovery used to identify novel molecular frameworks with similar biological activities. researchgate.netcapes.gov.brresearchgate.net These strategies involve replacing the core structure (scaffold) or specific functional groups of a known active compound with alternatives that mimic the original molecule's essential interactions with its biological target. researchgate.netresearchgate.net The goal is to discover new chemical entities with improved properties, such as enhanced potency, better selectivity, reduced side effects, or a more favorable pharmacokinetic profile. researchgate.netresearchgate.net

In the context of pyrimidine analogues, this could involve replacing the pyrimidine ring with other heterocyclic systems or altering substituents to explore new chemical space while retaining key binding interactions. nih.govunistra.fr For instance, a study on thieno[2,3-d]pyrimidines demonstrated that replacing a thiophene (B33073) ring with more polar nitrogen or oxygen-containing heterocycles, such as pyrrolopyrimidine or furano[2,3-d]pyrimidine, could lead to potent inhibitors of the enzyme Notum. nih.gov

Table 1: Examples of Bioisosteric Replacements in Fused Pyrimidine Analogues nih.gov

| Original Scaffold | Replacement Scaffold | Impact on Activity |

| Thieno[2,3-d]pyrimidine | Pyrrolopyrimidine | Weak inhibitor |

| Thieno[2,3-d]pyrimidine | Furano[2,3-d]pyrimidine | Potent inhibitor with optimal substituents |

| Thieno[2,3-d]pyrimidine | Pyrazolopyrimidine | 1000-fold weaker inhibitor |

This table illustrates how different heterocyclic systems, when substituted for the original thiophene ring, can significantly alter the inhibitory activity of the compound.

Furthermore, the strategic replacement of substituents on the pyrimidine ring can have a dramatic effect on potency. For example, in a series of furano[2,3-d]pyrimidine amides, replacing a methyl group with a trifluoromethyl group restored potent inhibitory activity. nih.gov This highlights the importance of subtle electronic and steric modifications in optimizing ligand-target interactions.

De Novo Design Approaches for Novel Pyrimidinol-Based Ligands

De novo design involves the creation of novel molecular structures from scratch, guided by the three-dimensional structure of the biological target or a pharmacophore model derived from known active ligands. nih.govnih.gov This approach allows for the exploration of a vast chemical space to identify entirely new classes of compounds that can interact with the target in a desired manner. youtube.com

Computer-aided de novo design tools can generate a multitude of potential ligand structures by assembling molecular fragments within the constraints of the target's binding site. nih.govnih.gov These fragments can be selected from a library based on their potential to form favorable interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

One such approach, NovoFLAP, utilizes an evolutionary algorithm combined with a scoring function that considers both molecular shape and pharmacophore features to generate medicinally relevant ideas for ligand-based projects. nih.gov This method has been successfully applied to the design of novel antagonists for the 5-HT1B receptor, demonstrating its ability to produce innovative and active compounds. nih.gov

The process of de novo design typically involves the following steps:

Target Identification and Characterization: Understanding the structure and function of the biological target is crucial for designing effective ligands.

Binding Site Analysis: Identifying key interaction points within the target's binding site helps guide the placement of molecular fragments.

Fragment Ligation: Connecting molecular fragments in a way that satisfies the geometric and chemical constraints of the binding site.

Scoring and Optimization: Evaluating the generated structures based on their predicted binding affinity and other drug-like properties.

Targeted Molecular Editing for Enhanced Biological Functionality

Targeted molecular editing refers to the precise modification of a molecule's core structure to alter its biological properties. chinesechemsoc.orgresearchgate.net Unlike peripheral editing, which focuses on modifying substituents, skeletal editing involves the insertion, deletion, or transposition of atoms within the heterocyclic ring itself. chinesechemsoc.orgchinesechemsoc.org This can lead to significant changes in the molecule's shape, electronics, and metabolic stability. chinesechemsoc.org

Recent advancements have enabled the transformation of pyrimidine scaffolds into other heterocyclic systems, such as pyridines and pyrazoles, under mild reaction conditions. chinesechemsoc.orgresearchgate.netnih.gov For example, a two-step, one-pot process has been developed to convert pyrimidines into pyridines by activating the pyrimidine with trifluoromethanesulfonic anhydride (B1165640) (Tf2O) followed by nucleophilic addition and a Dimroth rearrangement. chinesechemsoc.orgchinesechemsoc.org This method has a broad substrate scope and can be applied to the late-stage functionalization of biologically active molecules. chinesechemsoc.orgchinesechemsoc.org

Similarly, a method for converting pyrimidines into pyrazoles has been developed, which proceeds under milder conditions than previously reported methods and tolerates a wide range of functional groups. researchgate.netnih.gov This transformation is valuable because it allows chemists to leverage the well-established chemistry of pyrimidines to access diversified pyrazoles, which are also a common motif in pharmaceuticals. researchgate.netnih.gov

Table 2: Examples of Skeletal Editing of Pyrimidine Scaffolds chinesechemsoc.orgresearchgate.netnih.gov

| Starting Scaffold | Resulting Scaffold | Transformation Type |

| Pyrimidine | Pyridine | Two-atom swap (C-N to C-C) |

| Pyrimidine | Pyrazole (B372694) | Formal carbon deletion |

This table showcases how the core pyrimidine structure can be chemically transformed into other important heterocyclic systems, opening up new avenues for drug discovery.

These skeletal editing strategies provide powerful tools for medicinal chemists to rapidly diversify molecular architectures and explore structure-activity relationships in a way that was not previously possible, ultimately accelerating the discovery of new and improved therapeutic agents. researchgate.netacs.org

Advanced Spectroscopic and Structural Elucidation Techniques for Pyrimidinol Architectures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

A complete structural assignment of 2-Benzyl-4,6-dimethylpyrimidin-5-ol is achieved through a suite of NMR experiments. One-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons present. Two-dimensional (2D) techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are then used to piece together the molecular framework. youtube.comyoutube.com

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, the two methyl groups on the pyrimidine (B1678525) ring, and the hydroxyl proton. The chemical shifts of these protons are influenced by their local electronic environment.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The chemical shifts would differentiate the carbons of the pyrimidine ring, the benzyl group, and the methyl substituents.

2D NMR:

COSY: This experiment reveals proton-proton couplings, helping to establish which protons are adjacent to one another. For instance, it would show correlations between the protons within the benzyl group's aromatic ring. youtube.com

HSQC/HMQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears protons. youtube.comyoutube.com

HMBC: This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule, such as linking the benzylic protons to the pyrimidine ring. youtube.commdpi.com

Expected NMR Data for this compound:

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HMBC Correlations (from ¹H to ¹³C) |

| Benzyl-CH₂ | ~4.0 | ~35 | C(2), Benzyl-C(ipso) |

| Pyrimidine-CH₃ (x2) | ~2.4 | ~20 | C(4), C(6), C(5) |

| Pyrimidine-OH | Variable | - | C(4), C(5), C(6) |

| Benzyl-H(ortho) | ~7.3 | ~129 | Benzyl-C(ipso), Benzyl-C(meta) |

| Benzyl-H(meta) | ~7.2 | ~128 | Benzyl-C(ortho), Benzyl-C(para) |

| Benzyl-H(para) | ~7.1 | ~126 | Benzyl-C(meta) |

| Pyrimidine-C(2) | - | ~165 | Benzyl-CH₂, Pyrimidine-CH₃ |

| Pyrimidine-C(4)/C(6) | - | ~160 | Pyrimidine-CH₃, Pyrimidine-OH |

| Pyrimidine-C(5) | - | ~140 | Pyrimidine-CH₃, Pyrimidine-OH |

| Benzyl-C(ipso) | - | ~138 | Benzyl-CH₂, Benzyl-H(ortho) |

Note: The chemical shift values are estimates based on typical values for similar structures and are presented for illustrative purposes.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

For this compound, a single-crystal X-ray structure would provide the exact spatial arrangement of all atoms. This includes the planarity of the pyrimidine ring, the orientation of the benzyl and hydroxyl groups relative to the ring, and the precise bond lengths and angles for every bond in the molecule. This level of detail is crucial for understanding the molecule's steric and electronic properties.

Hypothetical Bond Length and Angle Data for this compound:

| Parameter | Expected Value |

| Bond Lengths (Å) | |

| C-N (pyrimidine ring) | ~1.33-1.38 |

| C-C (pyrimidine ring) | ~1.39-1.42 |

| C-O (hydroxyl) | ~1.36 |

| C-C (benzyl) | ~1.51 |

| C-C (aromatic) | ~1.38-1.40 |

| **Bond Angles (°) ** | |

| N-C-N (pyrimidine) | ~115-120 |

| C-C-C (pyrimidine) | ~118-122 |

| C-C-O (hydroxyl) | ~118-122 |

| C-C-N (ring-substituent) | ~120 |

Note: These values are estimations based on known structures of similar pyrimidine derivatives. vensel.orgresearchgate.net

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonding (e.g., from the hydroxyl group), π-π stacking between the aromatic rings, and van der Waals forces. researchgate.net These interactions govern the macroscopic properties of the solid, including its melting point and solubility. For this compound, hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the pyrimidine ring would likely be a dominant feature in its crystal packing. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. libretexts.orgsapub.org

For this compound, the molecular ion peak (M+) in the mass spectrum would confirm its molecular weight. The fragmentation pattern, which results from the cleavage of the molecule into smaller, charged fragments, provides clues about its structure. libretexts.orgyoutube.com Common fragmentation pathways for this molecule would likely include:

Benzylic cleavage: Loss of a benzyl radical (•CH₂Ph) or a tropylium (B1234903) cation ([C₇H₇]⁺) is a very common fragmentation pattern for benzyl-substituted compounds.

Loss of small molecules: Fragmentation may involve the loss of stable small molecules such as CO, HCN, or CH₃CN from the pyrimidine ring.

Cleavage of the pyrimidine ring: The heterocyclic ring can undergo characteristic cleavages to yield specific fragment ions. sapub.org

Expected Fragmentation Data for this compound:

| m/z Value | Possible Fragment | Fragmentation Pathway |

| 228 | [M]⁺ | Molecular Ion |

| 213 | [M-CH₃]⁺ | Loss of a methyl radical |

| 137 | [M-C₇H₇]⁺ | Loss of a benzyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzylic cleavage) |

Note: The m/z values are based on the expected molecular formula C₁₃H₁₄N₂O and common fragmentation patterns.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups and analyzing the vibrational modes of a molecule. For this compound, these methods would provide a detailed fingerprint of its molecular structure.

The IR spectrum would be expected to show characteristic absorption bands corresponding to the various functional groups present. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding in the solid state. The aromatic C-H stretching vibrations of the benzyl group would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ range.

The C=N and C=C stretching vibrations within the pyrimidine ring are expected to produce a series of sharp bands in the 1400-1650 cm⁻¹ region. The C-O stretching of the phenol-like hydroxyl group would typically be found in the 1200-1260 cm⁻¹ range. Bending vibrations for C-H groups and the O-H group would appear at lower wavenumbers.

Raman spectroscopy would provide complementary information. Aromatic ring stretching modes, particularly the symmetric "breathing" mode of the benzyl ring, often give rise to strong Raman signals. The pyrimidine ring vibrations would also be active in the Raman spectrum, providing further structural detail. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes, as some modes may be strong in one technique and weak or silent in the other, based on the change in dipole moment (IR) or polarizability (Raman).

Hypothetical Vibrational Data for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Spectroscopic Technique |

| 3200-3600 | O-H Stretch (H-bonded) | IR |

| 3000-3100 | Aromatic C-H Stretch (Benzyl) | IR, Raman |

| 2850-3000 | Aliphatic C-H Stretch (Methyl, Methylene) | IR, Raman |

| 1580-1650 | C=N Stretch (Pyrimidine Ring) | IR, Raman |

| 1400-1600 | C=C Stretch (Aromatic & Pyrimidine Rings) | IR, Raman |

| 1200-1260 | C-O Stretch (Phenolic) | IR |

| 1000-1050 | Ring Breathing (Benzyl) | Raman (Strong) |

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Characterization

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on data from single-crystal X-ray diffraction. This analysis maps the electron distribution of a molecule within its crystalline environment, providing crucial insights into crystal packing and stability.

For this compound, a Hirshfeld analysis would partition the crystal space into regions where the electron density of a single molecule dominates. By mapping properties like dnorm (a normalized contact distance) onto this surface, one can identify regions of significant intermolecular contact. Red spots on the dnorm map highlight contacts shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds.

The analysis can be decomposed into a 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, the primary interactions would likely involve:

H···H Contacts: Typically, these are the most abundant contacts, arising from the numerous hydrogen atoms on the methyl and benzyl groups. They generally represent a large percentage of the total surface area.

O···H/H···O Contacts: These are highly significant and represent the hydrogen bonds between the hydroxyl group (donor) and the nitrogen atoms of the pyrimidine ring (acceptor) of neighboring molecules. These are key to the supramolecular assembly.

N···H/H···N Contacts: These would also be associated with the primary hydrogen bonding network involving the pyrimidine ring nitrogens.

The percentage contribution of each contact type provides a quantitative measure of its importance in the crystal structure. For similar pyrimidine derivatives found in the literature, H···H contacts can account for over 50% of the surface, with O···H/H···O and C···H/H···C contacts making up the other significant contributions. nih.govnih.gov

Hypothetical Intermolecular Contact Data from Hirshfeld Surface Analysis

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | ~45-55% |

| O···H/H···O | ~15-25% |

| C···H/H···C | ~10-20% |

| N···H/H···N | ~5-10% |

| C···C | <5% |

| Other | <5% |

This quantitative data is invaluable for understanding the forces that govern the crystal's structure and for crystal engineering, where specific intermolecular interactions are targeted to achieve desired material properties.

Supramolecular Chemistry and Molecular Recognition of Pyrimidinol Derivatives

Non-Covalent Interactions in Pyrimidinol Systems

The architecture and stability of supramolecular structures derived from pyrimidinol compounds are dictated by a complex interplay of non-covalent interactions. These forces, though weaker than covalent bonds, are highly directional and specific, guiding the assembly of molecules into ordered, functional systems.

Hydrogen Bonding Networks (N—H⋯O, O—H⋯O, C—H⋯O, N—H⋯N)

Hydrogen bonds are primary drivers in the formation of pyrimidinol assemblies. The pyrimidinol core contains both hydrogen bond donors (hydroxyl and amine groups) and acceptors (pyrimidine nitrogen and hydroxyl oxygen), facilitating the creation of robust and extensive networks.

N—H⋯O Interactions: These are among the most significant interactions, often forming the primary backbone of the supramolecular structure. In pyrimidinone derivatives, which are tautomers of pyrimidinols, strong N—H⋯O hydrogen bonds link molecules into chains or more complex arrangements. nih.govresearchgate.net A study on substituted pyrimidinones (B12756618) found that N–H···O interactions are the most energetically significant, with an average stabilization energy of approximately -16.55 kcal mol⁻¹. nih.gov

O—H⋯O Interactions: The hydroxyl group of the pyrimidinol can form strong O—H⋯O bonds, either with other pyrimidinol molecules or with solvent molecules like water that might be incorporated into the crystal lattice. researchgate.net These interactions are crucial in building multi-dimensional networks.

N—H⋯N Interactions: In addition to bonds involving oxygen, N—H⋯N interactions can form, linking pyrimidine (B1678525) units together and adding another layer of complexity to the hydrogen-bonding network. nih.gov These are less common but can be important depending on the specific geometry and substituents of the molecule. nih.gov

Table 1: Representative Hydrogen Bond Interactions in Pyrimidinol-Related Structures

| Donor (D) | Hydrogen (H) | Acceptor (A) | Interaction Type | Typical Interaction Energy (kcal/mol) | Significance |

| N—H | ⋯ | O | N—H⋯O | -16.55 nih.gov | Primary interaction, forms structural backbone nih.gov |

| O—H | ⋯ | O | O—H⋯O | Variable | Links molecules and incorporates solvents researchgate.net |

| C—H | ⋯ | O | C—H⋯O | -6.48 nih.gov | Stabilizes and reinforces crystal packing nih.govresearchgate.net |

| N—H | ⋯ | N | N—H⋯N | Variable | Provides additional cross-linking nih.gov |

π-π Stacking Interactions in Aromatic Systems

The presence of the pyrimidine ring and the benzyl (B1604629) group in 2-Benzyl-4,6-dimethylpyrimidin-5-ol makes it highly susceptible to π-π stacking. rsc.org These interactions arise from the attractive, non-covalent forces between aromatic rings. libretexts.org In the solid state, these rings often arrange in a parallel-displaced or sandwich-like fashion, with centroid-to-centroid distances typically between 3.4 and 3.8 Å. researchgate.net These stacking interactions are crucial for stabilizing the three-dimensional structure, often working in concert with hydrogen bonds to create densely packed and stable crystalline forms. researchgate.netnih.gov The electrostatic properties of the heterocyclic and aromatic rings are key determinants for their orientational preferences in stacking. nih.gov

Other Weak Intermolecular Interactions (e.g., Van der Waals, Halogen Bonds)

Van der Waals Forces: These non-specific attractive forces, although individually weak, collectively contribute significantly to the cohesive energy and close packing within the crystal. wikipedia.org

Halogen Bonds: While not present in this compound, the introduction of a halogen substituent could enable halogen bonding. This is a highly directional interaction between an electrophilic region on a halogen atom and a nucleophilic site, providing another powerful tool for guiding crystal engineering and the design of supramolecular architectures. nih.gov

Self-Assembly Processes and Formation of Supramolecular Architectures

The specific non-covalent interactions inherent to pyrimidinol derivatives drive their spontaneous organization into ordered supramolecular structures. This self-assembly process is a bottom-up approach to creating complex, functional materials. nih.gov

Formation of Dimers, Two-Dimensional, and Three-Dimensional Networks

The self-assembly of pyrimidinols often begins with the formation of dimers, which are stabilized by strong, directional hydrogen bonds. rsc.org These dimeric units can then serve as fundamental building blocks for larger assemblies. Through a combination of further hydrogen bonding, π-π stacking, and other weak interactions, these dimers can propagate into one-dimensional chains, two-dimensional sheets, or intricate three-dimensional networks. nih.govrsc.org The final architecture is a result of the energetic balance between all competing intermolecular forces, which can be subtly influenced by modifying the substituents on the pyrimidinol core. nih.gov

Advanced Applications in Chemical Biology and Molecular Pharmacology of Pyrimidinol Scaffolds

Molecular Mechanisms of Action (In Vitro Studies)

The versatility of the pyrimidine (B1678525) scaffold allows for chemical modifications that can significantly influence its interaction with various biological targets. These interactions underpin a range of molecular mechanisms that have been explored through in vitro studies.

The pyrimidine scaffold is a well-established framework for the development of protein kinase inhibitors. nih.govnih.gov Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer, making them prime targets for therapeutic intervention. nih.govrsc.org Pyrimidine-based compounds can act as ATP-competitive inhibitors by mimicking the adenine (B156593) structure of ATP, forming key hydrogen bonds with the hinge region of the kinase domain. mdpi.com

Various fused pyrimidine systems, such as pyrazolo[1,5-a]pyrimidines and oxazolo[5,4-d]pyrimidines, have been extensively studied as kinase inhibitors. nih.govmdpi.com For instance, derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold have shown potent inhibitory activity against kinases like Epidermal Growth Factor Receptor (EGFR), B-Raf, and MEK, which are significant in melanoma and non-small cell lung cancer. nih.govrsc.org Similarly, oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and EGFR. mdpi.com

Table 1: Examples of Pyrimidine Scaffold-Based Kinase Inhibitors and Their Activities This table presents data for various pyrimidine derivatives to illustrate the potential of the scaffold, not specific data for 2-Benzyl-4,6-dimethylpyrimidin-5-ol unless otherwise stated.

| Scaffold/Compound | Target Kinase | Activity (IC₅₀) | Reference |

| Oxazolo[5,4-d]pyrimidine Derivative 1 | VEGFR2 | 0.3 µM | mdpi.com |

| Oxazolo[5,4-d]pyrimidine Derivative 3 | EGFR | 0.006 µM | mdpi.com |

| Alisertib (MLN8237) | Aurora A | 0.0012 µM | mdpi.com |

| Barasertib (AZD1152) | Aurora B | 0.00037 µM | mdpi.com |

| BI2536 | PLK1 | 0.00083 µM | mdpi.com |

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors involved in numerous physiological processes. The pyrimidine scaffold has been successfully employed to create ligands for these receptors. A notable example is the G protein-coupled receptor 119 (GPR119), a target for type 2 diabetes. nih.gov GPR119 is expressed in pancreatic β-cells and intestinal enteroendocrine cells, and its activation leads to glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like GLP-1. nih.govsemanticscholar.org

Several series of pyrimidine-based compounds have been developed as potent GPR119 agonists. nih.govnih.gov For example, fused pyrimidine derivatives, including tetrahydroquinazolines, have demonstrated significant GPR119 agonistic activity. nih.gov Optimization of these scaffolds has led to compounds with low nanomolar potency. semanticscholar.org While direct GPR119 activity of this compound has not been reported, the proven success of the broader pyrimidine class in targeting this receptor highlights a potential area for investigation.

Table 2: GPR119 Agonistic Activity of Pyrimidine Derivatives This table presents data for various pyrimidine derivatives to illustrate the potential of the scaffold.

| Scaffold/Compound Class | Activity | EC₅₀ Values | Reference |

| Fused Pyrimidine Derivatives | GPR119 Agonist | 0.27 - 1.2 µM | nih.gov |

| Pyrimido[5,4-b] nih.govsemanticscholar.orgoxazine Derivatives | GPR119 Agonist | 12 - 13 nM | semanticscholar.org |

| GSK1104252A | GPR119 Agonist | Potent and Selective | nih.gov |

As structural analogs of the purine (B94841) and pyrimidine bases found in DNA and RNA, it is plausible that certain pyrimidine derivatives could interfere with nucleic acid synthesis pathways, a mechanism common to many antimetabolite anticancer drugs. mdpi.com The oxazolo[5,4-d]pyrimidine system, for example, is considered a purine analog and has been a scaffold for designing antimetabolites. mdpi.com

Furthermore, the pyrimidine core has been incorporated into molecules designed to inhibit tubulin polymerization. Microtubules are essential components of the cytoskeleton involved in cell division, making them a key target in oncology. mdpi.com Hybrids of pyrimidine and benzimidazole (B57391) have been designed as anti-tubulin agents, with some compounds showing inhibitory effects on tubulin polymerization in the low micromolar range. mdpi.com These findings suggest that pyrimidinol compounds could potentially be engineered to interfere with fundamental cellular processes like mitosis.

Future Research Trajectories and Interdisciplinary Outlook in Pyrimidinol Chemistry